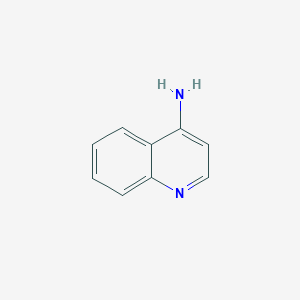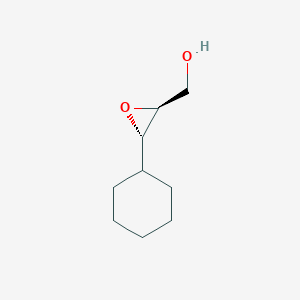
(-)-(2S,3S)-2,3-epoxy-3-cyclohexyl-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-(2S,3S)-2,3-epoxy-3-cyclohexyl-1-propanol: is a chiral epoxide compound with a cyclohexyl group attached to the epoxy ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-(2S,3S)-2,3-epoxy-3-cyclohexyl-1-propanol typically involves the epoxidation of a suitable precursor. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of tert-butyl hydroperoxide (TBHP) as the oxidant and titanium isopropoxide as the catalyst, in the presence of a chiral ligand such as diethyl tartrate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent production of the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (-)-(2S,3S)-2,3-epoxy-3-cyclohexyl-1-propanol can undergo oxidation reactions to form various oxidized products, depending on the reagents and conditions used.
Reduction: The compound can be reduced to form diols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to open the epoxide ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces diols.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, (-)-(2S,3S)-2,3-epoxy-3-cyclohexyl-1-propanol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for the preparation of enantiomerically pure compounds.
Biology and Medicine: The compound has potential applications in the development of pharmaceuticals, particularly as a precursor for the synthesis of chiral drugs. Its ability to undergo various chemical transformations makes it a versatile intermediate in medicinal chemistry.
Industry: In the materials science field, this compound can be used in the production of polymers and other materials with specific chiral properties. Its reactivity and stability make it suitable for incorporation into various industrial processes.
Mécanisme D'action
The mechanism of action of (-)-(2S,3S)-2,3-epoxy-3-cyclohexyl-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in biological systems, the compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The epoxide ring is reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function.
Comparaison Avec Des Composés Similaires
(±)-2,3-epoxy-3-phenyl-1-propanol: A racemic mixture with a phenyl group instead of a cyclohexyl group.
®-2,3-epoxy-3-cyclohexyl-1-propanol: The enantiomer of the compound .
(S)-2,3-epoxy-3-phenyl-1-propanol: The single enantiomer with a phenyl group.
Uniqueness: (-)-(2S,3S)-2,3-epoxy-3-cyclohexyl-1-propanol is unique due to its specific stereochemistry and the presence of a cyclohexyl group, which can influence its reactivity and interactions with other molecules. This makes it particularly valuable in applications requiring high enantioselectivity and specific chiral properties.
Propriétés
IUPAC Name |
[(2S,3S)-3-cyclohexyloxiran-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-6-8-9(11-8)7-4-2-1-3-5-7/h7-10H,1-6H2/t8-,9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPCIQWUOSMNLK-IUCAKERBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2C(O2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H]2[C@@H](O2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
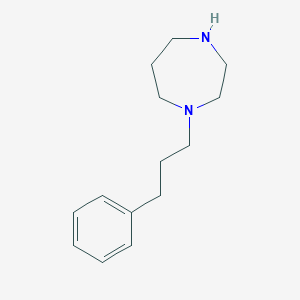
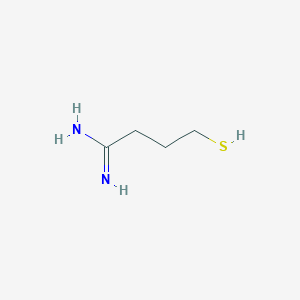
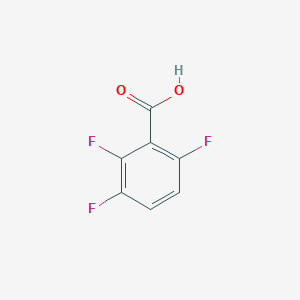
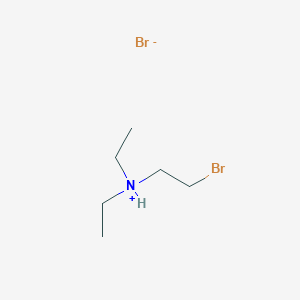
![4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid](/img/structure/B48691.png)
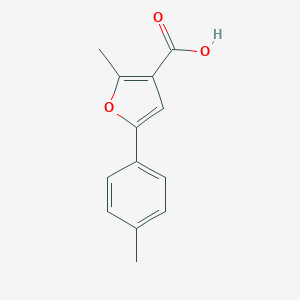
![Acetamide, N-(4-methoxyphenyl)-2-[[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-](/img/structure/B48696.png)
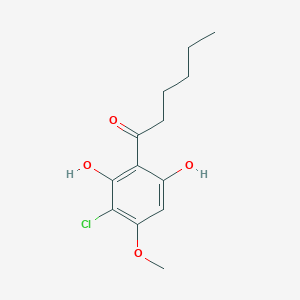

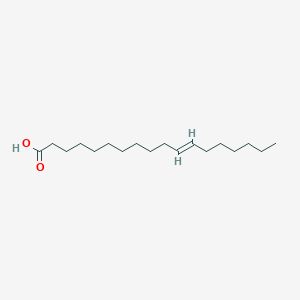

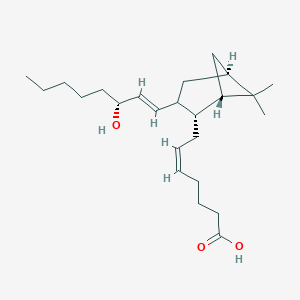
![[(8R,9S,10R,13S,14S,17R)-17-acetyl-17-acetyloxy-6,10,13-trimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B48710.png)
